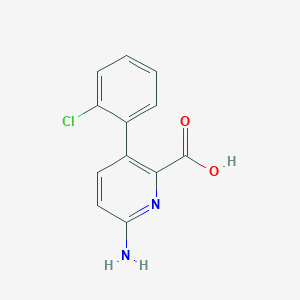
6-Amino-3-(2-chlorophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(2-chlorophenyl)picolinic acid (6-ACPA) is an organic compound with a molecular weight of 181.6 g/mol. It is a white solid that is soluble in water and organic solvents. 6-ACPA is a useful building block in organic synthesis and is used in the synthesis of a variety of compounds.
Aplicaciones Científicas De Investigación
6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is widely used in scientific research. It is used as an inhibitor of enzymes such as monoamine oxidases, cholinesterases, and xanthine oxidases. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has also been used as a ligand in the synthesis of metal complexes and as a fluorescent probe for the detection of metal ions in solution. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is also used in the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is an inhibitor of several enzymes, including monoamine oxidases, cholinesterases, and xanthine oxidases. These enzymes are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% binds to the active site of these enzymes and prevents them from catalyzing their reactions. This inhibition of enzyme activity can lead to changes in neurotransmitter levels and affect the functioning of the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% have been studied in several animal models. In rats, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been shown to decrease the activity of monoamine oxidase and cholinesterase, resulting in increased levels of dopamine and serotonin in the brain. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has also been shown to increase levels of the neurotransmitter norepinephrine in the brain, which can lead to increased alertness and improved cognitive performance. In addition, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been shown to reduce inflammation and oxidative stress in rats, suggesting that it may have therapeutic potential in the treatment of diseases such as Alzheimer’s and Parkinson’s.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and is available commercially in high purity. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% can also be used in a variety of laboratory experiments, such as enzyme inhibition assays and the synthesis of metal complexes. However, due to its potential toxicity, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% should be handled with care and used only in well-ventilated areas.
Direcciones Futuras
The potential therapeutic applications of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% are an area of active research. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been shown to have anti-inflammatory and neuroprotective effects in animal models, suggesting that it may be useful in the treatment of neurological disorders. In addition, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been used in the synthesis of metal complexes, which may have potential applications in drug delivery and imaging. Finally, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is a useful building block in organic synthesis and may be used in the development of new compounds with therapeutic potential.
Métodos De Síntesis
The synthesis of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% was first reported in the literature in 1981. The method involves the reaction of 2-chlorobenzoic acid with ammonium picolinate in the presence of a base such as sodium hydroxide or potassium hydroxide. The picolinate salt is then isolated, and the 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is obtained by acidification with hydrochloric acid. This method is simple and efficient and yields high purity 6-Amino-3-(2-chlorophenyl)picolinic acid, 95%.
Propiedades
IUPAC Name |
6-amino-3-(2-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)15-11(8)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOTCSZYRQCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-chlorophenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














